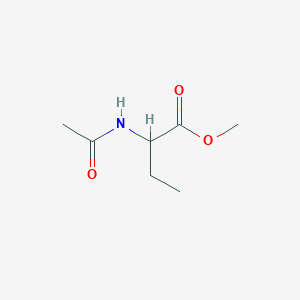

Methyl 2-acetamidobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-acetamidobutanoate is an organic compound with the molecular formula C7H13NO3 It is a derivative of butanoic acid and is characterized by the presence of an acetamido group attached to the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamidobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobutanoic acid with acetic anhydride to form 2-acetamidobutanoic acid, which is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamidobutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

Oxidation: 2-acetamidobutanoic acid.

Reduction: 2-acetamidobutanol.

Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetamidobutanoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-acetamidobutanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The pathways involved include enzymatic hydrolysis and subsequent metabolic transformations .

Comparison with Similar Compounds

Methyl 2-acetamidobutanoate can be compared with other similar compounds such as:

Methyl 2-acetamidopropanoate: Similar structure but with a shorter carbon chain.

Ethyl 2-acetamidobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 2-acetamidohexanoate: Similar structure but with a longer carbon chain.

The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical properties and reactivity .

Biological Activity

Methyl 2-acetamidobutanoate, also known as 4-acetamidobutanoate, is a compound of interest due to its various biological activities and potential therapeutic applications. This article explores its biological activity, including metabolic pathways, protective effects against oxidative stress, and associations with diseases such as asthma and gastric cancer.

Chemical Structure and Properties

This compound is characterized by its acetamido group attached to a butanoic acid backbone. Its molecular formula is C6H11NO2, and it has a molar mass of approximately 129.16 g/mol. The compound is soluble in water and exhibits properties that make it relevant in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Betaine Metabolism : It plays a role in the conversion of betaine aldehyde to betaine, an important cellular osmolyte that helps protect cells from oxidative stress by stabilizing protein structures and cellular functions .

- Oxidative Stress Protection : The compound has been shown to metabolize lipid peroxidation-derived aldehydes, contributing to protective effects against oxidative damage in cells .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties by reducing oxidative stress in various cell types. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Role in Disease Modulation

- Asthma Risk Reduction : A Mendelian randomization study found that higher levels of this compound were associated with a reduced risk of asthma by approximately 6% (OR = 0.94, 95% CI: 0.90–0.98) . This suggests a protective role against inflammatory responses associated with asthma.

- Gastric Cancer Association : Another study identified this compound among metabolites linked to gastric cancer risk, indicating its potential involvement in metabolic pathways related to cancer development .

Case Study 1: Asthma and Metabolomic Profiling

Case Study 2: Gastric Cancer Metabolism

In the context of gastric cancer, elevated levels of this compound were observed in patients, suggesting its role as a metabolic signature associated with the disease. This finding emphasizes the need for further research into its mechanisms and potential as a therapeutic target .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-acetamidobutanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via esterification of 2-acetamidobutanoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction temperature (60–80°C) and stoichiometric ratios (1:5 molar ratio of acid to methanol) are critical for optimizing yields (>75%) and minimizing side products like hydrolysis byproducts . Purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures. Analytical validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) is recommended to confirm purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to confirm the ester group (δ ~3.7 ppm for methyl protons) and acetamide moiety (δ ~2.0 ppm for CH₃CO). Compare with reference data for ethyl analogs to resolve structural ambiguities .

- IR : Key peaks include C=O stretching (1740 cm⁻¹ for ester, 1650 cm⁻¹ for amide) and N-H bending (1550 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode can detect [M+H]⁺ at m/z 174.1. Fragmentation patterns (e.g., loss of CH₃OH) help verify the ester functional group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 mask) is required if airborne particulates are generated .

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to identify, screen, and analyze conflicting data from peer-reviewed studies. Use QUADAS-2 to assess methodological biases in solubility/stability assays .

- Experimental Replication : Conduct controlled stability studies under varying conditions (pH, temperature, light exposure). For example, monitor degradation via HPLC at 25°C vs. 40°C to identify Arrhenius-modeled stability thresholds .

Q. What strategies are recommended for developing chiral separation methods for this compound enantiomers?

- Methodological Answer :

- Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25°C) to achieve baseline separation (R >1.5) .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by correlating elution order with CD spectra. Reference ethyl 2-acetamidobutanoate data to calibrate optical activity .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Use a 10-point concentration range (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Apply Michaelis-Menten kinetics to predict hepatic clearance .

Properties

CAS No. |

3619-01-0 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 2-acetamidobutanoate |

InChI |

InChI=1S/C7H13NO3/c1-4-6(7(10)11-3)8-5(2)9/h6H,4H2,1-3H3,(H,8,9) |

InChI Key |

RAAFAGLCNGVWSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.